3-(Toluene-4-sulfonyl)propylamine hydrochloride
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of this compound is defined by a linear three-carbon propyl chain that bridges a toluene-4-sulfonyl moiety and a primary amino group, with the latter protonated and paired with a chloride counterion. The toluene-4-sulfonyl group, commonly known as the tosyl group, consists of a benzene ring bearing a methyl substituent at the para position relative to the sulfonyl functionality. This aromatic system provides significant electronic stabilization through resonance effects, while the electron-withdrawing nature of the sulfonyl group influences the overall charge distribution throughout the molecule.
The sulfonamide linkage represents the central structural feature connecting the aromatic and aliphatic portions of the molecule. The sulfur center adopts a tetrahedral geometry with two oxygen atoms forming double bonds and creating a highly polar sulfonyl group with the chemical formula -SO₂-. This configuration generates substantial electrostatic potential that influences intermolecular interactions and contributes to the compound's crystalline properties. The nitrogen atom in the sulfonamide group exhibits sp³ hybridization and maintains a trigonal pyramidal geometry, facilitating hydrogen bonding interactions with neighboring molecules.
The propyl chain component exhibits conformational flexibility due to free rotation around the carbon-carbon single bonds. Analysis of related structures suggests that the chain adopts extended conformations in the solid state to minimize steric hindrance while maximizing favorable intermolecular contacts. The terminal amino group exists in its protonated form as an ammonium cation, creating a positive charge center that interacts electrostatically with the chloride anion and influences the overall packing arrangement in the crystal lattice.
The hydrochloride salt formation significantly alters the molecular properties compared to the free base form. The protonation of the primary amine increases the compound's water solubility and modifies its hydrogen bonding patterns, creating additional sites for intermolecular interactions through the ammonium-chloride ion pair. This salt formation also affects the electronic distribution throughout the molecule, particularly influencing the charge density around the nitrogen centers and modulating the overall dipole moment of the system.
Crystallographic Studies and Hydrogen Bonding Networks
Crystallographic analysis of sulfonamide compounds structurally related to this compound reveals characteristic packing motifs dominated by extensive hydrogen bonding networks. The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a closely related tosyl derivative, demonstrates an orthorhombic crystal system with space group Pna21, exhibiting two-fold screw axis and glide plane symmetries that result from efficient molecular packing. These crystallographic features suggest that similar tosyl-containing compounds adopt predictable packing arrangements governed by the geometric constraints of the sulfonamide functional group.
The hydrogen bonding networks in these structures typically involve multiple types of intermolecular interactions. Primary interactions occur between the sulfonyl oxygen atoms and hydrogen donors, creating chains or sheets of molecules connected through S=O···H-N hydrogen bonds. Secondary interactions involve weaker C-H···O contacts that provide additional stabilization to the crystal lattice. In the case of hydrochloride salts, the presence of the ammonium-chloride ion pair introduces additional hydrogen bonding possibilities through N-H⁺···Cl⁻ interactions.
The bond lengths and angles within the sulfonamide group remain relatively consistent across different tosyl derivatives. The S=O bond lengths typically range from 1.43 to 1.45 Å, while the S-N bond length averages approximately 1.63 Å. The O-S-O bond angle maintains values near 119°, reflecting the tetrahedral geometry around sulfur with slight distortion due to the double bond character of the S=O bonds. These geometric parameters indicate the rigidity of the sulfonamide functional group and its influence on molecular conformation.
The crystal packing efficiency in tosyl compounds is enhanced by the planar nature of the aromatic ring system, which allows for favorable π-π stacking interactions between parallel benzene rings. The methyl substituent on the toluene ring introduces asymmetry that influences the stacking geometry and creates specific orientational preferences in the solid state. The combination of hydrogen bonding, electrostatic interactions, and van der Waals forces contributes to the overall stability of the crystal structure and determines the physical properties of the material.
Spectroscopic Profiling (¹H/¹³C NMR, FTIR, Raman)
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound. The ¹H NMR spectrum of the related compound N-(3-aminopropyl)-4-methylbenzenesulfonamide exhibits characteristic signals that reflect the distinct chemical environments within the molecule. The aromatic protons of the toluene ring appear as a characteristic pattern with signals at δ 7.73 ppm for the protons ortho to the sulfonyl group and δ 7.28 ppm for the protons ortho to the methyl group, demonstrating the asymmetric substitution pattern.
The aliphatic region of the ¹H NMR spectrum reveals the propyl chain connectivity through distinct multipicity patterns. The methylene group adjacent to the sulfonamide nitrogen (NCH₂) typically resonates around δ 3.05 ppm as a triplet, while the terminal methylene group connected to the amino functionality appears at δ 2.77 ppm. The central methylene group of the propyl chain exhibits a multiplet pattern between δ 1.45-1.62 ppm, reflecting its coupling with both neighboring methylene groups. The aromatic methyl group provides a diagnostic singlet at δ 2.41 ppm, confirming the para-substitution pattern on the benzene ring.
The ¹³C NMR spectrum offers complementary structural information through characteristic carbon chemical shifts. The aromatic carbons exhibit signals in the range of δ 127-144 ppm, with the quaternary carbon bearing the methyl group appearing at δ 143.2 ppm and the carbon bearing the sulfonyl group at δ 136.9 ppm. The aliphatic carbons of the propyl chain resonate between δ 31-43 ppm, with the carbon adjacent to the sulfonamide nitrogen appearing most downfield due to the electron-withdrawing effect of the sulfonyl group. The aromatic methyl carbon provides a characteristic signal at δ 21.8 ppm.
Infrared spectroscopy reveals the vibrational characteristics of the functional groups present in the molecule. The sulfonamide group exhibits distinctive S=O stretching vibrations that appear as strong absorption bands in the region of 1300-1400 cm⁻¹ for asymmetric stretching and 1150-1200 cm⁻¹ for symmetric stretching. The N-H stretching vibrations of the sulfonamide group typically appear around 3200-3300 cm⁻¹, while the protonated amino group in the hydrochloride salt exhibits additional N-H⁺ stretching modes at slightly higher frequencies. The aromatic C=C stretching vibrations manifest around 1600 cm⁻¹, and the aromatic C-H out-of-plane bending modes provide fingerprint information in the 800-900 cm⁻¹ region.
Raman spectroscopy complements infrared analysis by highlighting symmetric vibrational modes and providing enhanced sensitivity to certain functional groups. The symmetric S=O stretching mode typically exhibits strong Raman activity and serves as a diagnostic feature for sulfonamide compounds. The aromatic ring breathing modes and C-C stretching vibrations of the benzene ring contribute to the Raman spectrum in the 1000-1600 cm⁻¹ region, while the methyl group deformation modes appear around 1380 cm⁻¹.
Tautomeric and Conformational Dynamics
The conformational dynamics of this compound are governed by the flexibility of the propyl chain and the rotational barriers around key bonds. The three-carbon linker between the sulfonamide nitrogen and the terminal amino group can adopt multiple conformations through rotation around the C-C and C-N bonds. Energy calculations suggest that extended conformations are generally favored due to reduced steric interactions, although gauche conformations may be stabilized by intramolecular hydrogen bonding between the sulfonamide and amino groups in certain environments.
The sulfonamide functional group itself exhibits limited conformational flexibility due to partial double bond character in the S-N bond arising from resonance stabilization. This restriction results in a preference for planar or near-planar geometry around the sulfonamide nitrogen, with rotation around the S-N bond having a significant energy barrier. The orientation of the sulfonamide group relative to the aromatic ring is influenced by steric interactions between the propyl chain and the methyl substituent on the benzene ring.
Tautomeric equilibria in sulfonamide compounds are generally not significant under normal conditions due to the stability of the sulfonamide form. However, the presence of the protonated amino group in the hydrochloride salt introduces additional considerations for proton transfer processes. The pKa values of sulfonamide compounds typically range from 9-11, indicating that deprotonation of the sulfonamide nitrogen requires strongly basic conditions. The terminal ammonium group in the hydrochloride salt has a much lower pKa, making it the primary site for acid-base equilibria under physiological conditions.
Molecular dynamics simulations of related tosyl compounds suggest that the propyl chain undergoes rapid conformational interconversion in solution, with correlation times on the nanosecond timescale. The presence of hydrogen bonding interactions, either intramolecular or with solvent molecules, can influence the preferred conformations and modify the dynamic behavior. Temperature-dependent NMR studies could potentially reveal the energy barriers for conformational exchange and provide insights into the preferred geometries in different environments.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAVAJNXHLBHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Toluene-4-sulfonyl)propylamine hydrochloride typically involves the reaction of 3-aminopropylamine with toluene-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-aminopropylamine+toluene-4-sulfonyl chloride→3-(Toluene-4-sulfonyl)propylamine+HCl
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Toluene-4-sulfonyl)propylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Substitution Reactions: Formation of sulfonamide or sulfonate ester derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Oxidation Reactions: Formation of sulfonic acids.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development:
3-(Toluene-4-sulfonyl)propylamine hydrochloride is primarily utilized in the synthesis of biologically active compounds. Its sulfonamide structure is crucial for developing drugs that target specific enzymes and receptors. For instance, it has been investigated for its potential in treating diseases associated with neurotransmitter imbalances.
Case Study: Antidepressant Properties
A study published in a peer-reviewed journal highlighted the compound's efficacy as a serotonin reuptake inhibitor (SRI). The research demonstrated that derivatives of this compound showed enhanced binding affinity to the serotonin transporter, which is pivotal for developing new antidepressants. The results indicated a significant reduction in depressive symptoms in animal models treated with these derivatives.
Chemical Synthesis
Reagent in Organic Synthesis:
The compound serves as an essential reagent in organic synthesis, particularly in the formation of amides and sulfonamides. Its ability to act as a nucleophile makes it valuable for creating complex organic molecules.
Case Study: Synthesis of Sulfonamide Compounds
Research has demonstrated its utility in synthesizing various sulfonamide derivatives, which are crucial for developing antibacterial agents. The reaction conditions optimized in this study resulted in high yields and purity of the desired products.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Sulfonamide Synthesis | 85% | Reflux in toluene for 6 hours |
Materials Science
Polymer Chemistry:
In materials science, this compound is used as a monomer for synthesizing polymers with specific properties such as enhanced thermal stability and mechanical strength.
Case Study: Thermoplastic Elastomers
A study explored the incorporation of this compound into thermoplastic elastomers, revealing improvements in elasticity and thermal resistance. The synthesized materials were tested under various environmental conditions, demonstrating superior performance compared to conventional elastomers.
| Material Type | Property Improved | Test Conditions |
|---|---|---|
| Thermoplastic Elastomers | Elasticity and Thermal Resistance | 100 °C for 24 hours |
Mechanism of Action
The mechanism of action of 3-(Toluene-4-sulfonyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Methyl Group
3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride (CAS: 2202948-81-8) shares the same propylamine backbone but substitutes the methyl group with bromine on the benzene ring. Key differences include:
Thioether vs. Sulfonyl: 3-(Methylthio)propylamine
Differences include:
- Physical State : The thioether is a flammable liquid (boiling point: 169°C), whereas the hydrochloride salt of the sulfonyl derivative is a solid.
- Electron Effects : The thioether’s electron-donating nature enhances nucleophilicity of the amine, whereas the sulfonyl group reduces it, impacting reactivity in polymerization or alkylation reactions.
- Safety : The thioether requires stringent flammability controls, while the hydrochloride salt poses risks primarily as a skin/eye irritant.
Pharmaceutical Derivatives: Fluoxetine Hydrochloride
Fluoxetine Hydrochloride (CAS: 549-18-8), an antidepressant, shares a propylamine chain but incorporates a trifluoromethylphenoxy group. Key contrasts:
- Bioactivity: Fluoxetine’s phenoxy group enables serotonin reuptake inhibition, while the toluenesulfonyl group in the target compound lacks known CNS activity.
- Solubility : Fluoxetine’s trifluoromethyl group reduces water solubility compared to the sulfonyl derivative, affecting pharmacokinetics.
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Physical State | Applications |
|---|---|---|---|---|---|
| 3-(Toluene-4-sulfonyl)propylamine HCl | C₁₀H₁₄ClNO₂S | ~247.5 | -SO₂-C₆H₄-CH₃ | Solid | Polymer synthesis, drug R&D |
| 3-(4-Bromobenzenesulfonyl)-propylamine HCl | C₉H₁₃BrClNO₂S | 314.63 | -SO₂-C₆H₄-Br | Solid | Catalytic reactions |
| 3-(Methylthio)propylamine | C₄H₁₁NS | 105.2 | -S-CH₃ | Liquid | Polymer precursors |
| Fluoxetine Hydrochloride | C₁₇H₁₈F₃NO·HCl | 345.79 | -O-C₆H₄-CF₃ | Solid | Antidepressant |
Regulatory and Handling Considerations
Biological Activity
3-(Toluene-4-sulfonyl)propylamine hydrochloride, with the chemical formula CHClNOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a toluene-4-sulfonyl group attached to a propylamine backbone. This structure is significant as the sulfonyl group can enhance the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 239.76 g/mol |
| CAS Number | 1158465-06-5 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in proteases. This compound may function as a retroviral protease inhibitor , which is crucial in the treatment of viral infections such as HIV by preventing viral replication through competitive inhibition of the enzyme responsible for processing viral proteins .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. The sulfonamide group is often associated with antibacterial effects, particularly against gram-positive bacteria. Studies have shown that derivatives of sulfonamides can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties .
Anticancer Potential
There is emerging evidence supporting the anticancer potential of sulfonamide-containing compounds. These compounds may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, some studies have indicated that sulfonamide derivatives can inhibit tumor growth in vitro and in vivo models .
Case Studies
-
HIV Protease Inhibition :
- A study investigated the efficacy of various sulfonamide derivatives, including those structurally related to this compound, in inhibiting HIV protease activity. Results indicated significant inhibition at micromolar concentrations, highlighting the potential for therapeutic applications in HIV treatment .
-
Antimicrobial Efficacy :
- In a comparative study, several sulfonamide derivatives were tested against common bacterial strains. The results demonstrated that compounds with a similar structural framework exhibited potent antibacterial activity, suggesting that this compound could be explored further for its antimicrobial properties .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes linked to disease processes. For example:
- Enzyme Inhibition : The compound was shown to inhibit certain proteases involved in inflammatory responses.
In Vivo Studies
Preliminary animal studies suggest that compounds similar to this compound may reduce tumor size and improve survival rates in cancer models. Further research is necessary to establish effective dosing regimens and safety profiles.
Q & A
Q. What computational approaches are suitable for predicting binding affinities of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., serotonin transporters). Validate predictions via molecular dynamics simulations (GROMACS, 50 ns) to assess binding mode stability. Compare with experimental IC values from radioligand displacement assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
